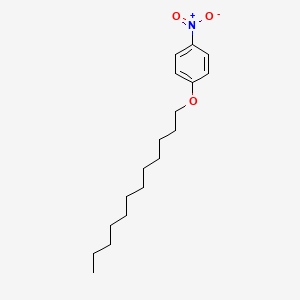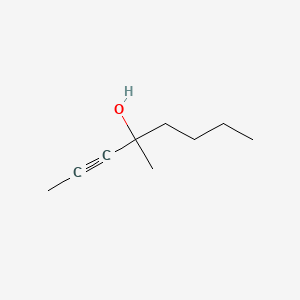
2,4-Dichloro-5-(methylsulfanyl)pyrimidine
描述
The compound 2,4-Dichloro-5-(methylsulfanyl)pyrimidine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The presence of a methylsulfanyl group in the compound suggests potential for chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves various methods. For instance, 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile was synthesized and further reacted with different alkylants to produce various derivatives . Another study described the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives using phenacyl bromide and other reagents, showcasing the versatility in synthesizing pyrimidine derivatives . These methods highlight the potential pathways that could be adapted for the synthesis of 2,4-Dichloro-5-(methylsulfanyl)pyrimidine.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are employed to investigate the molecular structure of pyrimidine derivatives. The equilibrium geometry and vibrational wave numbers of these compounds can be computed using density functional theory (DFT) methods . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, leading to the formation of new compounds. For example, the reaction of a pyrimidine derivative with chloroacetic acid derivatives resulted in the formation of thieno[2,3-d]pyrimidines, while the use of methyl iodide led to the formation of tris(methylsulfanyl)pyrimidine derivatives . These reactions demonstrate the chemical versatility and reactivity of pyrimidine compounds, which is essential for the development of new chemotherapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be predicted through computational studies. For instance, the nonlinear optical behavior, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) maps provide insights into the stability, charge distribution, and potential reactive sites of these molecules . The MEP analysis indicates regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively. These properties are significant for understanding the interaction of the compound with biological systems and its potential as a chemotherapeutic agent.
科学研究应用
Synthesis of Heterocyclic Compounds
DCSMP has been utilized as a key starting material for the synthesis of a variety of heterocyclic compounds. For instance, Kobayashi et al. (2019) developed a method for preparing 7-(het)aryl[1,4]oxathiino[2,3-d]pyrimidine derivatives starting from DCSMP. This process involves treating DCSMP with LDA to generate a lithio derivative, which then reacts with sulfur and phenacyl bromide derivatives to yield pyrimidinyl ketones. These ketones undergo ring closure to produce the desired heterocyclic compounds with potential biological interest (Kobayashi et al., 2019).
Synthesis of Pyrimido-pyrimidinedithiones
DCSMP has also been used in the synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones, which may have chemotherapeutic uses. The synthesis involves using 4,6-dichloro-2-(methylthio)pyrimidine as a starting material, highlighting the structural similarity and reactivity of DCSMP in forming biologically relevant compounds (Snieckus & Guimarães, 2014).
Preparation of Pyrido[2,3-d]pyrimidines
Riadi and Geesi (2018) reported a novel route for synthesizing 2-monosubstituted pyrido[2,3-d]pyrimidines starting from 2-halogeno- and 2-methylsulfanyl-pyrido[2,3-d]pyrimidines through palladium-catalyzed cross-coupling. This method showcases the potential of DCSMP in synthesizing complex structures using visible light as an energy source, contributing to the development of focused libraries of biologically active compounds (Riadi & Geesi, 2018).
Formation of Condensed Azines
Bakulina et al. (2014) explored the reactivity of 4,6-dichloropyrimidine-5-carbaldehyde, a compound related to DCSMP, with methyl 3-aminocrotonate to synthesize pyrido[2,3-d]pyrimidines. These compounds further react to form pyrimido[4,5,6-de][1,6]naphthyridine derivatives, indicating the potential of DCSMP in the synthesis of condensed azines with intricate structures (Bakulina et al., 2014).
安全和危害
2,4-Dichloro-5-(methylsulfanyl)pyrimidine is considered hazardous . It has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The safety information includes pictograms GHS05,GHS07, and the signal word "Danger" .
Relevant Papers There are several papers related to 2,4-Dichloro-5-(methylsulfanyl)pyrimidine and pyrimidines in general . These papers discuss various aspects of pyrimidines, including their synthesis, anti-inflammatory activities, and structure-activity relationships .
属性
IUPAC Name |
2,4-dichloro-5-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLHCTKAQZYUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288196 | |
| Record name | 2,4-dichloro-5-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(methylsulfanyl)pyrimidine | |
CAS RN |
7401-98-1 | |
| Record name | 7401-98-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dichloro-5-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-(methylsulphanyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1295477.png)









